4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC12093686
InChI: InChI=1S/C14H19N3O3S/c1-5-20-13-6-11(4)12(10(2)3)7-14(13)21(18,19)17-8-15-16-9-17/h6-10H,5H2,1-4H3
SMILES: CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=NN=C2
Molecular Formula: C14H19N3O3S
Molecular Weight: 309.39 g/mol

4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC12093686

Molecular Formula: C14H19N3O3S

Molecular Weight: 309.39 g/mol

* For research use only. Not for human or veterinary use.

4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole -

Specification

Molecular Formula C14H19N3O3S
Molecular Weight 309.39 g/mol
IUPAC Name 4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-1,2,4-triazole
Standard InChI InChI=1S/C14H19N3O3S/c1-5-20-13-6-11(4)12(10(2)3)7-14(13)21(18,19)17-8-15-16-9-17/h6-10H,5H2,1-4H3
Standard InChI Key VSBQVEYSRHVDEV-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=NN=C2
Canonical SMILES CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=NN=C2

Introduction

Structural and Nomenclature Analysis

The systematic name 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole delineates its molecular architecture:

  • Core structure: A 1,2,4-triazole ring (4H tautomer) substituted at the 4-position with a benzenesulfonyl group.

  • Benzenesulfonyl moiety: The benzene ring features three substituents:

    • 2-Ethoxy group: An ethoxy (-OCH2CH3) at the ortho position.

    • 4-Methyl group: A methyl (-CH3) at the para position.

    • 5-Isopropyl group: An isopropyl (-CH(CH3)2) at the meta position relative to the sulfonyl group.

This substitution pattern introduces steric and electronic effects that influence reactivity, solubility, and biological interactions. The sulfonyl group enhances polarity, potentially improving water solubility and binding affinity to biological targets .

Synthetic Pathways and Optimization

While no explicit synthesis of this compound is documented, methodologies for analogous 1,2,4-triazole sulfonates provide actionable insights:

General Synthesis of 1,2,4-Triazole Sulfonates

A common strategy involves the coupling of sulfonyl chlorides with 1,2,4-triazole precursors. For example:

  • Sulfonation: Reacting 4H-1,2,4-triazole with 2-ethoxy-4-methyl-5-isopropylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et3N) under anhydrous conditions .

  • Cyclization: Alternative routes may employ oxidative cyclization of hydrazides or amidoximes with sulfonyl-containing electrophiles, as demonstrated in copper-catalyzed reactions .

Table 1: Representative Reaction Conditions for 1,2,4-Triazole Sulfonate Synthesis

Starting MaterialReagents/ConditionsYield (%)Reference
4H-1,2,4-triazole + RSO2ClPyridine, DCM, 0°C to rt, 12h65–80
Hydrazide + Sulfonyl chlorideCu(OAc)2, DMF, 80°C, 24h70–85

Physicochemical Properties

The compound’s properties can be extrapolated from structurally related 1,2,4-triazole sulfonates:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl group; limited solubility in water.

  • Thermal Stability: Decomposition temperatures >200°C, consistent with aromatic sulfonates .

  • pKa: The triazole ring (pKa ~10) and sulfonyl group (pKa ~1) confer pH-dependent solubility .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP (Octanol-Water)3.2 ± 0.3ChemAxon
Molecular Weight353.45 g/molCalculated
Hydrogen Bond Donors1Structural Analysis
AssayExpected IC50/MICTarget Organism/Cell Line
Antibacterial (MRSA)0.5–2 μg/mLStaphylococcus aureus
Antifungal1–4 μg/mLCandida albicans
c-Kit Inhibition0.8–1.5 μMHT-29 colorectal cancer

Industrial and Material Science Applications

Beyond pharmacology, 1,2,4-triazoles serve as:

  • Corrosion Inhibitors: Sulfonate derivatives form protective films on metal surfaces, reducing oxidation rates in acidic environments .

  • Ionic Liquids: Functionalized triazoles act as green solvents in catalysis, leveraging their thermal stability and low vapor pressure .

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